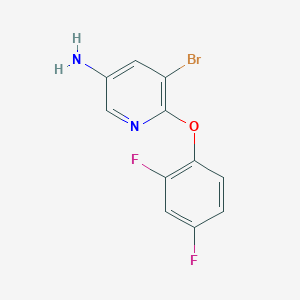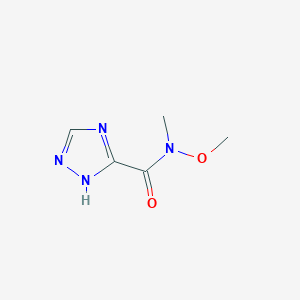
3-(Thiazol-2-yl)cyclobutan-1-on
Übersicht
Beschreibung
3-(Thiazol-2-yl)cyclobutan-1-one is a heterocyclic compound featuring a thiazole ring fused to a cyclobutanone moiety. Thiazoles are known for their diverse biological activities and are a significant platform in medicinal chemistry . The unique structure of 3-(Thiazol-2-yl)cyclobutan-1-one makes it an interesting subject for various scientific research applications.
Wissenschaftliche Forschungsanwendungen
3-(Thiazol-2-yl)cyclobutan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
Mode of Action
- The thiazole ring in the compound is planar and aromatic. It exhibits delocalization of a lone pair of π-electrons from the sulfur atom, satisfying Hückel’s rule. This aromaticity allows the C-5 atom to undergo electrophilic substitution and the C-2 atom to undergo nucleophilic substitution . Given its structural features, 3-(Thiazol-2-yl)cyclobutan-1-one may interact with enzymes, receptors, or other biomolecules involved in cellular processes.
- Specific changes resulting from this interaction remain undisclosed. Further research is needed to elucidate the precise mode of action.
Pharmacokinetics (ADME Properties)
- No data on absorption is currently accessible. The volume of distribution remains unknown. Details about metabolism are unavailable. Excretion pathways are not specified. The compound’s ADME properties significantly influence its bioavailability, but specific values are not documented .
Biochemische Analyse
Biochemical Properties
3-(Thiazol-2-yl)cyclobutan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . Additionally, 3-(Thiazol-2-yl)cyclobutan-1-one may interact with proteins involved in cell signaling pathways, such as kinases and phosphatases, modulating their activity and influencing cellular responses.
Cellular Effects
The effects of 3-(Thiazol-2-yl)cyclobutan-1-one on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been shown to induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . Additionally, 3-(Thiazol-2-yl)cyclobutan-1-one may affect cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of 3-(Thiazol-2-yl)cyclobutan-1-one involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, modulating their activity. For instance, thiazole derivatives have been reported to inhibit the activity of COX and LOX enzymes by binding to their active sites . This inhibition leads to a decrease in the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, 3-(Thiazol-2-yl)cyclobutan-1-one may influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Thiazol-2-yl)cyclobutan-1-one may change over time due to its stability and degradation. Studies have shown that thiazole derivatives can be stable under certain conditions but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to 3-(Thiazol-2-yl)cyclobutan-1-one in in vitro or in vivo studies may result in cumulative effects on cellular function, such as altered gene expression and metabolic changes.
Dosage Effects in Animal Models
The effects of 3-(Thiazol-2-yl)cyclobutan-1-one vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, it may cause toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity without causing toxicity.
Metabolic Pathways
3-(Thiazol-2-yl)cyclobutan-1-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. It may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules . These interactions can affect metabolic flux and alter metabolite levels, influencing cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of 3-(Thiazol-2-yl)cyclobutan-1-one within cells and tissues are mediated by specific transporters and binding proteins. It may be transported across cell membranes by solute carriers or ATP-binding cassette transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function within different cellular compartments.
Subcellular Localization
The subcellular localization of 3-(Thiazol-2-yl)cyclobutan-1-one is crucial for its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, thiazole derivatives have been shown to localize to mitochondria, where they can influence mitochondrial function and induce apoptosis in cancer cells. The localization of 3-(Thiazol-2-yl)cyclobutan-1-one within different subcellular compartments can affect its interactions with biomolecules and its overall biological activity.
Vorbereitungsmethoden
The synthesis of 3-(Thiazol-2-yl)cyclobutan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiazole derivatives with cyclobutanone precursors in the presence of catalysts . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Analyse Chemischer Reaktionen
3-(Thiazol-2-yl)cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to a variety of substituted products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
3-(Thiazol-2-yl)cyclobutan-1-one can be compared with other thiazole derivatives such as:
Thiazole: A simpler structure with diverse biological activities.
Thiazolidine: Known for its use in pharmaceuticals.
Thiazole-based heterocycles: These include various compounds with modifications at different positions on the thiazole ring, leading to different biological activities.
The uniqueness of 3-(Thiazol-2-yl)cyclobutan-1-one lies in its fused cyclobutanone moiety, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
3-(1,3-thiazol-2-yl)cyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NOS/c9-6-3-5(4-6)7-8-1-2-10-7/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYZKWHPQLHSJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Methyl 3-[(cyclopentylmethyl)amino]-2,2-dimethylpropanoate](/img/structure/B1470519.png)
![Pyrimidine, 2,5-dichloro-4-[(3-chlorophenyl)methoxy]-](/img/structure/B1470520.png)

![3-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}propane-1,2-diol](/img/structure/B1470522.png)
